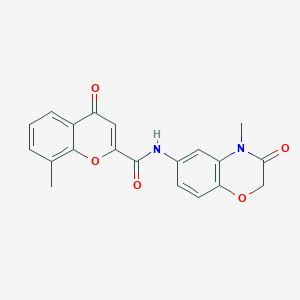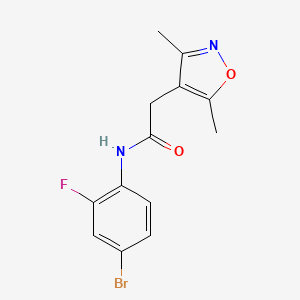![molecular formula C20H28N2O2 B4504425 2-cyclopentyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4504425.png)
2-cyclopentyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide
Descripción general
Descripción
2-cyclopentyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide is a useful research compound. Its molecular formula is C20H28N2O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.215078140 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Selectivity and Therapeutic Applications
Muscarinic M3 Receptor Antagonism
A novel series of phenylacetamides, closely related to the structure of interest, has been developed to target urinary tract disorders, irritable bowel syndrome, and respiratory disorders by selectively antagonizing the muscarinic M3 receptor over the M2 receptor. This selective antagonism is crucial for treatments that require specificity to avoid undesired effects on heart rate and other M2 receptor-mediated functions (Mitsuya et al., 2000).
Enhanced Selectivity for M3 Over M2 Receptors
Further research into 4-acetamidopiperidine derivatives has led to the development of compounds with significant selectivity for M3 over M2 receptors, showing potential for the treatment of obstructive airway diseases through effective bronchodilation (Mitsuya et al., 1999).
Chemical Structure and Activity Relationship
Cyclopalladation of Aniline Derivatives
Investigations into the cyclopalladation of aniline derivatives, including compounds structurally related to "2-cyclopentyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide", have elucidated the influence of steric and electronic factors on the efficiency of this reaction. These findings contribute to the understanding of how structural modifications can affect the activity and selectivity of such compounds (Mossi et al., 1992).
Antimicrobial and Antimalarial Properties
Synthesis of Heterocyclic Compounds with Antimicrobial Activity
Research aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, structurally akin to the compound of interest, demonstrated promising antimicrobial properties. These compounds were evaluated for their antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents (Darwish et al., 2014).
Potential Antimalarial Agents
N4,N4-Disubstituted 2-acetylpyridine thiosemicarbazones, related to the core structure of "this compound", have shown superior activity against Plasmodium berghei, presenting a significant step forward in the search for new antimalarial agents (Klayman et al., 1979).
Propiedades
IUPAC Name |
2-cyclopentyl-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-15-9-11-22(12-10-15)20(24)17-7-4-8-18(14-17)21-19(23)13-16-5-2-3-6-16/h4,7-8,14-16H,2-3,5-6,9-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFCURHZZWPYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(4-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4504349.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide](/img/structure/B4504354.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide](/img/structure/B4504359.png)

![1-[(dimethylamino)sulfonyl]-N-(1-ethylpropyl)-3-piperidinecarboxamide](/img/structure/B4504372.png)
![2-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4504374.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-3-piperidinecarboxamide](/img/structure/B4504377.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4504388.png)
![1-[2-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)ethyl]-2-pyrrolidinone](/img/structure/B4504393.png)

![4-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B4504430.png)
![2-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide](/img/structure/B4504439.png)

